
Diphenyl trichloroacetylamidophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl trichloroacetylamidophosphate is a chemical compound known for its unique structure and versatile applications in various fields It is characterized by the presence of diphenyl groups, a trichloroacetyl group, and an amidophosphate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl trichloroacetylamidophosphate typically involves the reaction of diphenyl phosphate with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Diphenyl phosphate+Trichloroacetyl chloride→Diphenyl trichloroacetylamidophosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Diphenyl trichloroacetylamidophosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroacetyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form diphenyl phosphate and trichloroacetamide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic conditions.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used to induce oxidation and reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include substituted amidophosphates.
Hydrolysis Products: The primary products of hydrolysis are diphenyl phosphate and trichloroacetamide.
Oxidation and Reduction Products: These reactions can yield a variety of products, including oxidized or reduced forms of the original compound.
科学研究应用
Diphenyl trichloroacetylamidophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidates and related compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of diphenyl trichloroacetylamidophosphate involves its interaction with molecular targets through its functional groups. The trichloroacetyl group can act as an electrophile, facilitating reactions with nucleophiles. The diphenyl groups provide stability and influence the compound’s reactivity. The amidophosphate moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior.
相似化合物的比较
Similar Compounds
Dimethyl trichloroacetylamidophosphate: Similar structure but with methyl groups instead of phenyl groups.
Diphenyl phosphate: Lacks the trichloroacetyl and amidophosphate groups.
Trichloroacetamide: Contains the trichloroacetyl group but lacks the phosphate moiety.
Uniqueness
Diphenyl trichloroacetylamidophosphate is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound for various applications that require precise chemical behavior and interactions.
属性
CAS 编号 |
2533-75-7 |
|---|---|
分子式 |
C14H11Cl3NO4P |
分子量 |
394.6 g/mol |
IUPAC 名称 |
2,2,2-trichloro-N-diphenoxyphosphorylacetamide |
InChI |
InChI=1S/C14H11Cl3NO4P/c15-14(16,17)13(19)18-23(20,21-11-7-3-1-4-8-11)22-12-9-5-2-6-10-12/h1-10H,(H,18,19,20) |
InChI 键 |
MWCDMELVLIYYFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OP(=O)(NC(=O)C(Cl)(Cl)Cl)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080754.png)
![N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15080756.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080759.png)
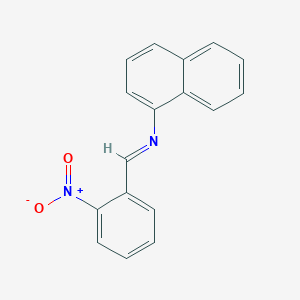
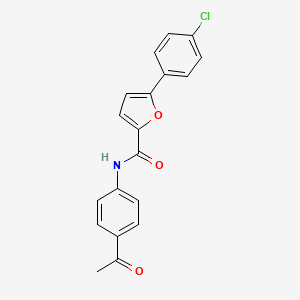
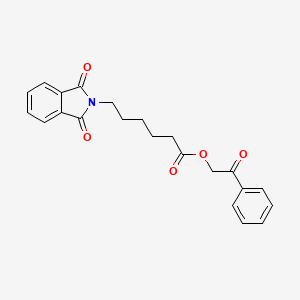
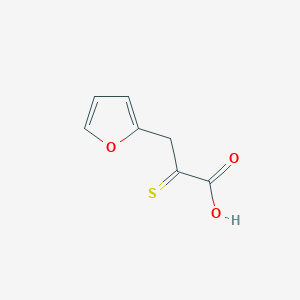
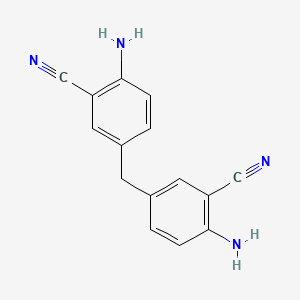
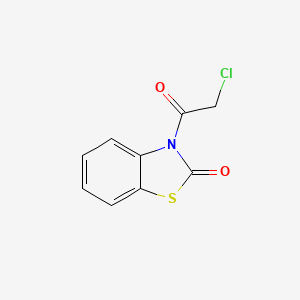
![7-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B15080805.png)
![[2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](phenyl)methanone](/img/structure/B15080828.png)
![Propyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B15080840.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080845.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide](/img/structure/B15080854.png)
